molecular formula C15H15N3O3S B7702089 N-(furan-2-ylmethyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]butanamide

N-(furan-2-ylmethyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]butanamide

Cat. No.: B7702089
M. Wt: 317.4 g/mol
InChI Key: UVVPUAINIRJHSH-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]butanamide is a complex organic compound that features a furan ring, a thiophene ring, and an oxadiazole ring

Properties

IUPAC Name

N-(furan-2-ylmethyl)-4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3S/c19-13(16-10-11-4-2-8-20-11)6-1-7-14-17-15(18-21-14)12-5-3-9-22-12/h2-5,8-9H,1,6-7,10H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVVPUAINIRJHSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)CCCC2=NC(=NO2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]butanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the oxadiazole ring, followed by the introduction of the thiophene and furan rings through various coupling reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. This might include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]butanamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding oxides.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The heterocyclic rings can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides of the furan and thiophene rings, while reduction could produce different amine derivatives.

Scientific Research Applications

N-(furan-2-ylmethyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]butanamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]butanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(furan-2-ylmethyl)-3,5-dinitro-N-p-tolyl-benzamide
  • N-(1-furan-2-yl-ethyl)-3,5-dinitro-N-pyridin-2-yl-benzamide
  • N-(furan-2-ylmethyl)-2-methyl-benzamide

Uniqueness

N-(furan-2-ylmethyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]butanamide is unique due to its combination of furan, thiophene, and oxadiazole rings, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical reactivity and the possibility of forming various derivatives with unique properties.

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